S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate
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Overview
Description
S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a chemical compound known for its unique structure and properties It is composed of a tetrazole ring attached to a phenyl group and a sulfonothioate moiety linked to a trimethylbenzene ring
Preparation Methods
The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfonothioate group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate can be compared with other tetrazole derivatives and sulfonothioate compounds. Similar compounds include:
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar reactivity but lacking the sulfonothioate group.
2,4,6-Trimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, used in various sulfonation reactions.
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate: A closely related compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its combined tetrazole and sulfonothioate functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
52065-87-9 |
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Molecular Formula |
C16H16N4O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-phenyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole |
InChI |
InChI=1S/C16H16N4O2S2/c1-11-9-12(2)15(13(3)10-11)24(21,22)23-16-17-18-19-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
BBAFUKNFYNNPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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